molecular formula C12H12ClNO B2403423 1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one CAS No. 2175583-54-5

1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

Cat. No.: B2403423
CAS No.: 2175583-54-5
M. Wt: 221.68
InChI Key: SUKPNHBUUZZLEM-UHFFFAOYSA-N
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Description

1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. The compound features a quinoline core, which is a bicyclic structure containing nitrogen, and is substituted with a chloro group and a prop-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one typically involves the reaction of 6-chloro-3,4-dihydroquinoline with propenone derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to a propanol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)propan-1-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, catalysts, and materials for electronic devices.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic properties in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone: Similar structure but with an ethanone group instead of a prop-2-en-1-one moiety.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a methoxy group and an ethanone moiety.

Uniqueness

1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-one group allows for additional functionalization and enhances its potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-2-12(15)14-7-3-4-9-8-10(13)5-6-11(9)14/h2,5-6,8H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKPNHBUUZZLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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